molecular formula C20H21Cl2NO3S B8582410 Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl- CAS No. 644980-57-4

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl-

Cat. No. B8582410
Key on ui cas rn: 644980-57-4
M. Wt: 426.4 g/mol
InChI Key: HBCDFKBUHUQANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375093B2

Procedure details

To a stirred solution of N-{1-[(3,5-dichloro-phenyl)-hydroxy-methyl]-cyclohexyl}4-methyl-benzenesulfonamide in CH2Cl2 (4 mL) was added Dess-Martin reagent. The mixture was stirred for 6 hours and saturated aqueous NaHCO3 (5 mL) and solid Na2S2O3 (ca. 1 g) were added. After stirring for 30 min, the mixture was applied to a 10 mL Chem Elut cartridge and allowed to stand for 5 min. The cartridge was eluted with CH2Cl2 (25 mL) and the eluate was evaporated to leave the intended ketone (102 mg) as an oil. The crude product was dissolved in CH2Cl2 (4 mL) and stirred with PS-TsNHNH2 resin (100 mg, 0.28 mmol) for 3 hours. The mixture was filtered and washed with CH2Cl2 (5 mL), ether (5 mL), and CH2Cl2 (5 mL). The filtrate was evaporated to leave N-[1-(3,5-dichloro-benzoyl)-cyclohexyl]4-methyl-benzenesulfonamide (98 mg) as an oil. 1H NMR (500 MHz, CDCl3) δ(ppm): 7.8 (s, 2H), 7.6 (d, 2H), 7.4 (s, 1H), 7.2 (d, 2H), 5.75 (s, 1H), 2.35 (s, 3H), 1.9 (m, 2H), 1.8 (m, 2H), 1.4 (m, 3H), 1.3 (m, 2H), 1.2 (m, 1H).
Name
N-{1-[(3,5-dichloro-phenyl)-hydroxy-methyl]-cyclohexyl}4-methyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:27])[C:10]2([NH:16][S:17]([C:20]3[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=3)(=[O:19])=[O:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[C:9]([C:10]1([NH:16][S:17]([C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)(=[O:19])=[O:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1)=[O:27] |f:2.3,4.5.6|

Inputs

Step One
Name
N-{1-[(3,5-dichloro-phenyl)-hydroxy-methyl]-cyclohexyl}4-methyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C1(CCCCC1)NS(=O)(=O)C1=CC=C(C=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Na2S2O3
Quantity
1 g
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
to stand for 5 min
Duration
5 min
WASH
Type
WASH
Details
The cartridge was eluted with CH2Cl2 (25 mL)
CUSTOM
Type
CUSTOM
Details
the eluate was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)C2(CCCCC2)NS(=O)(=O)C2=CC=C(C=C2)C)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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